molecular formula C24H20N2O4S B10899705 (2Z,5Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-5-(2,3,4-trihydroxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-5-(2,3,4-trihydroxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B10899705
M. Wt: 432.5 g/mol
InChI Key: GLNJMEZRLIUPJR-XQVDRLQHSA-N
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Description

3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-5-[(Z)-1-(2,3,4-TRIHYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolanes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-5-[(Z)-1-(2,3,4-TRIHYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and thioamides, which undergo cyclization reactions under specific conditions. Common reagents used in these reactions include acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imino group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding thiazolane chemistry.

Biology

Biologically, thiazolane derivatives are known for their antimicrobial and anticancer activities. This compound may be investigated for similar properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, this compound may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-5-[(Z)-1-(2,3,4-TRIHYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring structure.

    Phenyl Imino Compounds: Compounds with a phenyl imino group.

    Hydroxyphenyl Compounds: Compounds with hydroxyphenyl groups.

Uniqueness

What sets 3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-5-[(Z)-1-(2,3,4-TRIHYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H20N2O4S

Molecular Weight

432.5 g/mol

IUPAC Name

(5Z)-3-(2-methylphenyl)-2-(2-methylphenyl)imino-5-[(2,3,4-trihydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H20N2O4S/c1-14-7-3-5-9-17(14)25-24-26(18-10-6-4-8-15(18)2)23(30)20(31-24)13-16-11-12-19(27)22(29)21(16)28/h3-13,27-29H,1-2H3/b20-13-,25-24?

InChI Key

GLNJMEZRLIUPJR-XQVDRLQHSA-N

Isomeric SMILES

CC1=CC=CC=C1N=C2N(C(=O)/C(=C/C3=C(C(=C(C=C3)O)O)O)/S2)C4=CC=CC=C4C

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=O)C(=CC3=C(C(=C(C=C3)O)O)O)S2)C4=CC=CC=C4C

Origin of Product

United States

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